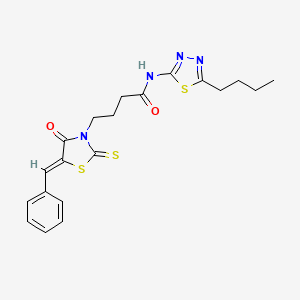

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S3/c1-2-3-11-17-22-23-19(29-17)21-16(25)10-7-12-24-18(26)15(28-20(24)27)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3,(H,21,23,25)/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUYJTWNUTUOJ-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

With a molecular weight of 377.52 g/mol. The structure includes a thiazolidinone core, which is known for various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiazolidinone structure can enhance antibacterial activity against various strains, including resistant bacteria.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| A-1 | 18 |

| A-2 | 22 |

| A-3 | 25 |

2. Anticancer Properties

The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies reveal that it induces apoptosis in various cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

3. Anti-inflammatory Effects

The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, it reduced inflammation markers significantly.

The biological activity of this compound is attributed to:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation.

Case Studies

Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:

-

Study on Toxicity :

- LD50 values were determined for different administration routes:

- Oral: 1345 mg/kg

- Intraperitoneal: 430 mg/kg

- Intravenous: 331 mg/kg

- LD50 values were determined for different administration routes:

-

Pharmacokinetic Studies :

- The compound showed rapid metabolism through CYP450 enzymes, suggesting efficient clearance from the body without significant accumulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations :

Substituent Effects on Chemical Environment

Evidence from NMR studies (Figure 6, Table 2 in ) highlights that substituents influence chemical shifts in specific regions:

- Region A (positions 39–44) : Affected by the thiadiazole group’s electron-withdrawing nature. The target’s butyl chain induces upfield shifts compared to phenyl substituents in analogs.

- Region B (positions 29–36) : Sensitive to the benzylidene group’s stereochemistry. The Z-configuration in the target compound creates a distinct electronic environment vs. E-configurations in other derivatives.

These shifts correlate with changes in solubility and reactivity, critical for drug delivery and metabolic stability.

Lumping Strategy and Reactivity Trends

The lumping strategy groups compounds with similar cores but different substituents (e.g., thiazolidinones with varying R1/R2 groups). Key findings:

Q & A

Q. How do comparative studies with structural analogs inform the development of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.